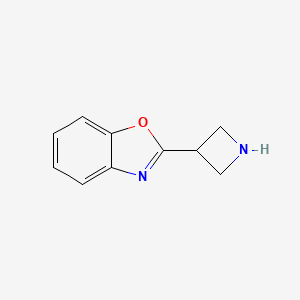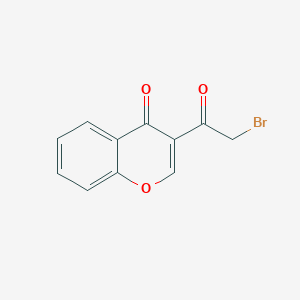
BENZOXAZOLE,2-(3-AZETIDINYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZOXAZOLE,2-(3-AZETIDINYL)- is a heterocyclic compound that combines the structural features of azetidine and benzoxazole Azetidine is a four-membered nitrogen-containing ring, while benzoxazole is a bicyclic structure consisting of a benzene ring fused with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of BENZOXAZOLE,2-(3-AZETIDINYL)- typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production methods for BENZOXAZOLE,2-(3-AZETIDINYL)- often utilize catalytic processes to enhance yield and efficiency. For example, the use of nanocatalysts or metal catalysts can facilitate the cyclization reactions under milder conditions and shorter reaction times .
Análisis De Reacciones Químicas
Types of Reactions: BENZOXAZOLE,2-(3-AZETIDINYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or halogenated compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Aplicaciones Científicas De Investigación
BENZOXAZOLE,2-(3-AZETIDINYL)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of BENZOXAZOLE,2-(3-AZETIDINYL)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Benzoxazole: Shares the benzoxazole moiety but lacks the azetidine ring.
Azetidine: Contains the azetidine ring but lacks the benzoxazole structure.
Benzisoxazole: Similar to benzoxazole but with an isoxazole ring instead of oxazole.
Uniqueness: BENZOXAZOLE,2-(3-AZETIDINYL)- is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C10H10N2O/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
Clave InChI |
QJJQJDGFEOULDT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carbaldehyde](/img/structure/B8657472.png)
![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)


![4-[(1H-Imidazol-1-yloxy)carbonyl]morpholine](/img/structure/B8657494.png)




![4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole-2,3-dione](/img/structure/B8657555.png)
![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)


